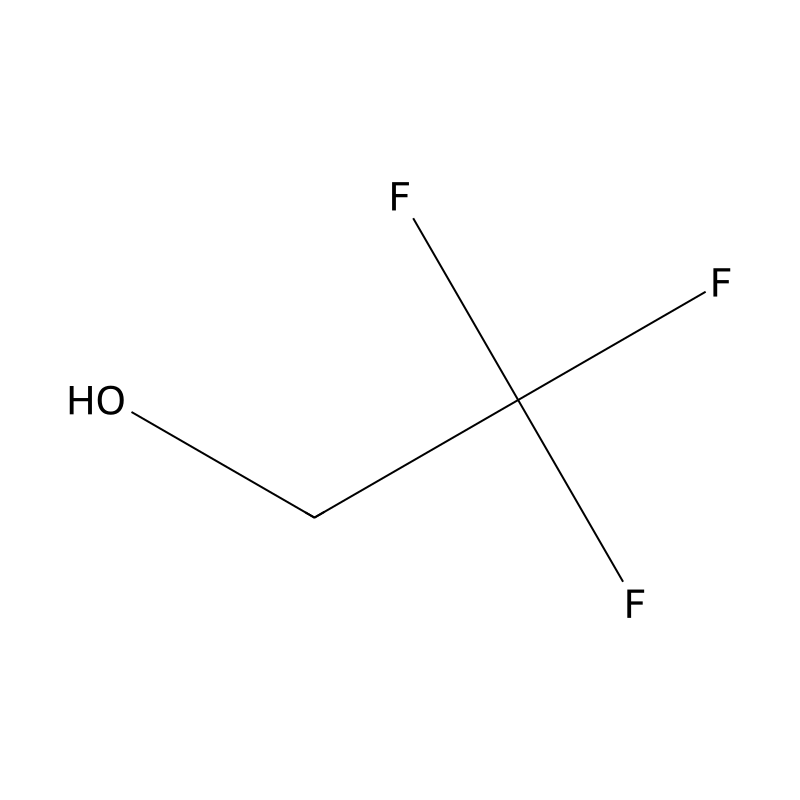

2,2,2-Trifluoroethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, mg/l at 25 °C: 159 (very slightly soluble)

Synonyms

Canonical SMILES

Solvent and Reaction Medium:

- TFE is a valuable solvent in scientific research due to its unique properties. It is a polar aprotic solvent, meaning it has a positive and negative end but does not donate hydrogen bonds. This characteristic makes it suitable for dissolving a wide range of polar and nonpolar compounds, including:

Protein Folding Studies:

- TFE is a commonly used tool in studying protein folding and stability. Its ability to mimic the cellular environment and disrupt hydrogen bonds allows researchers to observe how proteins fold and unfold under different conditions .

Organic Synthesis:

- TFE serves as a valuable reagent and reaction medium in various organic synthesis reactions. It acts as a:

Important Note:

- It is important to handle TFE with caution due to its inherent toxicity. Always consult safety data sheets (SDS) and adhere to proper safety protocols when working with this compound.

2,2,2-Trifluoroethanol is an organic compound with the molecular formula CF₃CH₂OH. It is a colorless, water-miscible liquid that has a distinctive odor reminiscent of ethanol. The compound exhibits a stronger acidic character than ethanol due to the electronegativity of the trifluoromethyl group, which influences its chemical behavior and interactions. It is also known for forming stable complexes with Lewis bases through hydrogen bonding, making it a useful solvent in various chemical applications

The applications of 2,2,2-trifluoroethanol are diverse and include:

In biological contexts, 2,2,2-trifluoroethanol serves as a competitive inhibitor of alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Its toxicity is primarily due to its metabolic conversion into trifluoroacetaldehyde and subsequently to trifluoroacetic acid, which can have detrimental effects on various organs and systems in laboratory animals. Studies indicate that it can be a testicular toxicant and has been linked to toxicity in blood and respiratory systems .

Research has highlighted the interactions of 2,2,2-trifluoroethanol with various biological systems:

- Protein Folding: It influences protein structure and stability by stabilizing alpha helices and beta sheets under specific concentrations .

- Enzyme Inhibition: Its role as an inhibitor of alcohol dehydrogenase has been studied extensively to understand its metabolic pathways and toxicity mechanisms in laboratory animals .

Several compounds share structural or functional similarities with 2,2,2-trifluoroethanol. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Trifluoroacetic Acid | CF₃COOH | Strong acid; used in organic synthesis |

| Ethanol | C₂H₅OH | Common alcohol; less acidic than trifluoroethanol |

| 1,1,1-Trifluoroethane | CF₃CH₂CH₃ | Gas at room temperature; used as a refrigerant |

| 1-Hydroxy-1-trifluoroethylbenzene | C₆H₄F₃O | Used in organic synthesis; similar reactivity |

The uniqueness of 2,2,2-trifluoroethanol lies in its combination of fluorine atoms that enhance its acidity and solvent properties compared to other alcohols. Its ability to stabilize protein structures further distinguishes it from similar compounds.

The catalytic hydrogenation of trifluoroacetic acid (TFA) derivatives represents a cornerstone in the industrial synthesis of 2,2,2-trifluoroethanol (TFE). This method typically involves reducing esters, acyl chlorides, or anhydrides derived from TFA using hydrogen gas in the presence of transition metal catalysts. For example, hydrogenation of methyl trifluoroacetate (CF₃COOCH₃) over palladium-supported catalysts yields TFE with high selectivity.

The general reaction pathway is:

$$

\text{CF}3\text{COOR} + 2\text{H}2 \rightarrow \text{CF}3\text{CH}2\text{OH} + \text{ROH}

$$

where R represents an alkyl group. Nickel and ruthenium catalysts have also been explored, though palladium-based systems dominate due to their superior activity and tolerance to fluorine.

Table 1: Catalytic Systems for TFA Derivative Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5 wt%) | CF₃COOCH₃ | 80–120 | 10–30 | 92 |

| Ni-Al₂O₃ | CF₃COCl | 150 | 20 | 85 |

| Ru/C | (CF₃CO)₂O | 100 | 15 | 88 |

Recent advancements include the use of bimetallic catalysts (e.g., Pd-Ru) to enhance reaction rates and reduce deactivation caused by fluorine leaching.

Continuous Flow Reactor Design for Halogenated Ethanol Production

Continuous flow reactors have emerged as critical tools for scaling TFE production while improving energy efficiency and safety. These systems enable precise control over reaction parameters, particularly when handling volatile fluorinated intermediates. A notable example involves the gas-phase hydrogenolysis of 2-chloro-1,1,1-trifluoroethane (CF₃CH₂Cl) in a tubular reactor packed with palladium-impregnated activated carbon.

Key advantages of flow systems include:

- Reduced residence time (minutes vs. hours in batch)

- Enhanced heat dissipation for exothermic reactions

- Integration of in-line purification via fractional condensation

Table 2: Continuous Flow Reactor Parameters for TFE Synthesis

| Reactor Type | Feedstock | Catalyst | Flow Rate (L/h) | Conversion (%) |

|---|---|---|---|---|

| Packed-bed tubular | CF₃CH₂Cl + H₂ | Pd/C (3 wt%) | 12 | 98 |

| Microchannel | CF₃COOCH₃ + H₂ | Ru/Al₂O₃ | 5 | 95 |

Modular flow systems also facilitate the production of related halogenated ethanols, such as 1,1,1-trifluoro-2-propanol, by adjusting feedstock and catalyst configurations.

Palladium-Mediated Hydrogenolysis of Fluoral Hydrates

Palladium-catalyzed hydrogenolysis of fluoral hydrates (CF₃CH(OH)OR) offers a direct route to TFE with minimal byproducts. This method employs fluoral hydrate derivatives dissolved in aprotic solvents (e.g., tetrahydrofuran) under moderate hydrogen pressures (10–20 bar). Tertiary amines like triethylamine are often added as co-catalysts to neutralize acidic byproducts and prevent catalyst poisoning.

The reaction proceeds via:

$$

\text{CF}3\text{CH(OH)OR} + \text{H}2 \rightarrow \text{CF}3\text{CH}2\text{OH} + \text{ROH}

$$

Optimized conditions using Pd/C (2–5 wt%) at 80–100°C achieve yields exceeding 90% within 4–6 hours.

Table 3: Hydrogenolysis Performance with Palladium Catalysts

| Substrate | Catalyst Load (wt%) | H₂ Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CF₃CH(OH)OCH₃ | 3 | 15 | 5 | 94 |

| CF₃CH(OH)OC₂H₅ | 4 | 20 | 6 | 91 |

Solvent-Free Synthesis Protocols in Modern Fluorinated Alcohol Production

Solvent-free methodologies are gaining traction to align with green chemistry principles. One approach involves the mechanochemical reduction of solid TFA salts (e.g., sodium trifluoroacetate) using boron hydrides in ball mills. This method eliminates volatile organic solvents and achieves quantitative yields under ambient conditions:

$$

\text{CF}3\text{COONa} + \text{NaBH}4 \rightarrow \text{CF}3\text{CH}2\text{OH} + \text{Na}2\text{B}4\text{O}7 + \text{H}2\text{O}

$$

Table 4: Solvent-Free TFE Synthesis Routes

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Mechanochemical | CF₃COONa, NaBH₄ | Ball mill, 25°C | 99 |

| Melt-phase | CF₃COOCH₃, H₂ (gas) | 120°C, 10 bar | 89 |

| Plasma-assisted | CF₃COOH, H₂ | Non-thermal plasma | 78 |

Accelerated Nucleophilic Substitutions in Low-Dielectric Media

2,2,2-Trifluoroethanol has emerged as a remarkably effective solvent for enhancing nucleophilic substitution reactions, particularly in contexts where conventional solvents fail to provide adequate selectivity or reaction rates. The unique properties of TFE, including its low dielectric constant (ε = 26.7) compared to water (ε = 78.4) and its strong hydrogen-bonding capability, create an optimal environment for stabilizing cationic intermediates while simultaneously modulating nucleophile reactivity.

The most extensively studied application involves the nucleophilic aromatic substitution reactions of peptides with perfluoroaromatic compounds. Gimenez and colleagues demonstrated that TFE significantly improves nucleophile selectivity when compared to traditional solvents such as N,N'-dimethylformamide. In their systematic investigation, peptides containing multiple nucleophilic side chains (cysteine, lysine, serine, and tyrosine residues) showed dramatically enhanced chemoselectivity when reacted with pentafluoropyridine in TFE versus DMF. The mechanism involves TFE's ability to tune the nucleophilic character of amino acid side chains through hydrogen bonding interactions, effectively reducing the nucleophilicity of competing sites while maintaining the reactivity of the target nucleophile.

Similarly, Whitfield and coworkers reported that nucleophilic aromatic substitution reactions of heterocycles with anilines are dramatically accelerated in TFE. Their studies on purine and pyrimidine derivatives revealed that even weakly nucleophilic substrates such as 4-aminobenzenesulfonamide undergo efficient substitution reactions in TFE solvent. The acceleration mechanism involves TFE's assistance in the breakdown of the Meisenheimer-Jackson intermediate through solvation of the leaving group, while simultaneously activating the heterocycle through hydrogen bonding without deactivating the aniline nucleophile.

The effectiveness of TFE in promoting nucleophilic substitutions extends to allylic systems. Trillo and colleagues demonstrated that allylic alcohols undergo direct substitution reactions with various nucleophiles under metal-free conditions when TFE is employed as the reaction medium. The mechanism involves stabilization of carbocationic intermediates through the low-dielectric environment provided by TFE, enabling SN1-type pathways that proceed with high efficiency under mild conditions. Notably, nitrogenated nucleophiles, silylated compounds, and carbon nucleophiles all participate effectively in these transformations.

Table 1: Representative Examples of TFE-Enhanced Nucleophilic Substitutions

| Substrate Type | Nucleophile | Product Yield | Selectivity Enhancement | Reference |

|---|---|---|---|---|

| Peptides with multiple nucleophilic sites | Perfluoropyridine | 65-85% | >10:1 vs DMF | |

| 2-Fluoropurine derivatives | 4-Aminobenzenesulfonamide | 70-90% | Complete reaction vs no conversion | |

| Aromatic allylic alcohols | Sulfonamides | 75-95% | High regioselectivity | |

| Pyrimidine scaffolds | Anilines | 50-90% | Excellent chemoselectivity |

TFE-Mediated Stereoselective Cyclization Reactions

The application of TFE in stereoselective cyclization reactions represents a significant advancement in asymmetric synthesis, where the solvent's unique properties enable the formation of complex cyclic structures with high levels of stereochemical control. The low dielectric constant of TFE creates an environment that stabilizes charged intermediates and transition states, while its hydrogen-bonding capabilities can direct the stereochemical outcome through specific molecular interactions.

Recent work by Zhang and colleagues on trifluoroethanol-assisted asymmetric propargylic hydrazination exemplifies the power of TFE in promoting stereoselective transformations. Their copper-catalyzed asymmetric propargylic substitution reactions achieved enantioselectivities up to 96% ee when TFE was employed as the solvent. The mechanistic studies revealed that TFE forms specific hydrogen-bonding interactions with the hydrazine nucleophiles, reducing their nucleophilicity and suppressing undesired side reactions while simultaneously confining the rotation of the N-N bond to achieve better enantiofacial discrimination.

Wang and colleagues reported the enantioselective construction of tertiary fluoride stereocenters through organocatalytic fluorocyclization reactions in TFE. Their methodology employs in situ generated chiral iodine(III) catalysts to promote oxidative fluorocyclization of 1,1-disubstituted styrenes containing internal nucleophiles. The resulting fluorinated tetrahydrofurans and pyrrolidines are obtained with tertiary carbon-fluorine stereocenters in up to 96% ee. The role of TFE is crucial in stabilizing the cationic intermediates formed during the cyclization process while providing the appropriate dielectric environment for optimal stereoselectivity.

Solvent effects on cyclization regioselectivity have been elegantly demonstrated in the work of Kim and coworkers, who showed that the choice between TFE and other solvents can determine the ring size of the cyclization products. Their palladium-catalyzed cyclization reactions produce either five-membered tetrahydrofurans or seven-membered tetrahydrooxepines depending on the solvent employed, with TFE favoring specific ring sizes through stabilization of particular transition states.

Table 2: Stereoselective Cyclization Reactions in TFE

| Reaction Type | Substrate | Product | Enantioselectivity | Mechanism | Reference |

|---|---|---|---|---|---|

| Propargylic hydrazination | α-Tertiary propargylic electrophiles | Chiral hydrazines | Up to 96% ee | H-bonding control of nucleophile approach | |

| Fluorocyclization | 1,1-Disubstituted styrenes | Fluorinated tetrahydrofurans | Up to 96% ee | Cation stabilization in low-ε medium | |

| Pd-catalyzed cyclization | Propargyl acetates | Tetrahydrofurans vs tetrahydrooxepines | High dr | Solvent-controlled ring size selectivity |

Supercritical Fluid Chromatography Modifier for Boronate Purification

The application of TFE as a mobile phase modifier in supercritical fluid chromatography has revolutionized the purification of sensitive boronate esters and other alcohol-reactive compounds. Traditional reversed-phase liquid chromatography often fails for these substrates due to their instability in aqueous and conventional alcoholic solvents, leading to hydrolysis and degradation during the purification process.

Asokan and colleagues conducted comprehensive studies demonstrating TFE's superiority as a co-solvent in SFC for boronate ester purification. Their investigation of twelve different boronate compounds showed that replacing methanol with TFE as the co-solvent successfully prevented degradation while maintaining excellent chromatographic performance. The mechanism involves TFE's reduced nucleophilicity compared to conventional alcohols, which minimizes attack on the boronate center while providing sufficient solvating power for effective chromatographic separation.

The advantages of TFE extend beyond simple degradation prevention. Byrne and coworkers reported that TFE-modified SFC systems achieve superior selectivities (α up to 1.4) and resolutions (Rs up to 7.2) compared to conventional alcohol modifiers. Their studies on chiral compound separation demonstrated that TFE's unique hydrogen-bonding properties enable enhanced interactions with chiral stationary phases, leading to improved enantiomeric resolution.

Particularly noteworthy is TFE's ability to control epimerization during chromatographic purification. Asokan's group showed that TFE prevents the epimerization of 3-substituted 1,4-benzodiazepine analogues during SFC purification, a process that commonly occurs with traditional alcohol modifiers. This capability is attributed to TFE's reduced basicity and its inability to promote base-catalyzed epimerization pathways.

The practical benefits of TFE as an SFC modifier include enhanced throughput and reduced solvent consumption. TFE's stronger solvating power allows for lower co-solvent percentages and shorter retention times for highly polar samples, resulting in increased productivity and environmental benefits.

Table 3: TFE Performance in Supercritical Fluid Chromatography

| Application | Traditional Modifier Issues | TFE Advantages | Performance Metrics | Reference |

|---|---|---|---|---|

| Boronate ester purification | Hydrolysis in MeOH/EtOH | Prevented degradation | 12 compounds successfully purified | |

| Chiral separations | Limited selectivity | Enhanced resolution | α = 1.4, Rs = 7.2 | |

| Epimerization-prone compounds | Base-catalyzed isomerization | Maintained stereochemical integrity | Controlled epimerization | |

| High-polarity compounds | Incomplete elution | Reduced co-solvent requirement | Shorter cycle times |

Organocatalytic Applications in Asymmetric Transformations

The utilization of TFE in organocatalytic asymmetric transformations represents a convergence of green chemistry principles with advanced synthetic methodology. TFE serves multiple roles in these processes: as a reaction medium that enhances enantioselectivity, as a co-catalyst that modulates the reactivity of organocatalysts, and as a green solvent alternative that eliminates the need for toxic organic solvents.

Limnios and Kokotos developed an environmentally friendly organocatalytic system employing polyfluoroalkyl ketones, particularly 2,2,2-trifluoroacetophenone, for the epoxidation of alkenes and oxidation of tertiary amines. Their methodology utilizes TFE as both the reaction medium and co-catalyst, achieving high to quantitative yields with hydrogen peroxide as the terminal oxidant. The mechanism involves TFE's role in forming the active peroxyimidic acid intermediate and stabilizing the transition states through hydrogen bonding, while the low catalyst loading (2-5 mol%) demonstrates the efficiency of the system.

The application of TFE in asymmetric organocatalysis extends to complex cascade reactions. Wang and colleagues employed TFE in their three-component approach to densely functionalized trifluoromethyl allenols, where the solvent's properties are crucial for maintaining the stereochemical integrity of highly reactive intermediates. The low dielectric environment provided by TFE stabilizes the carbocationic species formed during the reaction while preventing competing decomposition pathways.

Recent developments in organocatalytic desymmetrization have highlighted TFE's role in enhancing enantioselectivity through substrate-catalyst-solvent interactions. The formation of specific hydrogen-bonding networks between TFE and chiral catalysts creates a more defined chiral environment, leading to improved stereoselectivity in various transformations including Si-stereogenic compound synthesis and asymmetric C-O bond formation.

The green chemistry aspects of TFE-based organocatalysis are particularly noteworthy. TFE's environmental profile as a solvent includes its non-ozone-depleting nature, relatively low toxicity compared to chlorinated solvents, and its biodegradability. Furthermore, TFE can often be recovered and recycled from reaction mixtures, reducing waste and improving the overall sustainability of organocatalytic processes.

Table 4: Organocatalytic Transformations Utilizing TFE

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity | Green Chemistry Benefits | Reference |

|---|---|---|---|---|---|

| Trifluoroacetophenone | Alkene epoxidation | Mono-, di-, trisubstituted alkenes | N/A (non-asymmetric) | H2O2 oxidant, recyclable catalyst | |

| Chiral iodine(III) complexes | Fluorocyclization | 1,1-Disubstituted styrenes | Up to 96% ee | Metal-free, mild conditions | |

| BINOL derivatives | Allene synthesis | Trifluoromethyl substrates | 98-99% ee | Atom-economical process | |

| Imidazole catalysts | Desymmetrization | Prochiral silaneliols | 95:5 er | Catalyst recycling possible |

Physical Description

Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-75.9 °C

Heavy Atom Count

Vapor Density

Density

LogP

1.21 (estimated)

Melting Point

-131.2 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 275 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 274 of 275 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H331 (59.85%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (95.26%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (35.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (32.85%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (82.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (17.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (63.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (77.37%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

116-14-3

Wikipedia

Use Classification

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Ethanol, 2,2,2-trifluoro-: ACTIVE

Dates

Correlating solvation with conformational pathways of proteins in alcohol-water mixtures: a THz spectroscopic insight

Partha Pyne, Debasish Das Mahanta, Himanshu Gohil, S S Prabhu, Rajib Kumar MitraPMID: 34369530 DOI: 10.1039/d1cp01841h

Abstract

Water, being an active participant in most of the biophysical processes, is important to trace how protein solvation changes as its conformation evolves in the presence of solutes or co-solvents. In this study, we investigate how the secondary structures of two diverse proteins - lysozyme and β-lactoglobulin - change in the aqueous mixtures of two alcohols - ethanol and 2,2,2-trifluoroethanol (TFE) using circular dichroism measurements. We observe that these alcohols change the secondary structures of these proteins and the changes are protein-specific. Subsequently, we measure the collective solvation dynamics of these two proteins both in the absence and in the presence of alcohols by measuring the frequency-dependent absorption coefficient (α(ν)) in the THz (0.1-1.2 THz) frequency domain. The alcohol-water mixtures exhibit a non-ideal behaviour with the highest absorption difference (Δα) obtained at X= 0.2. The protein solvation in the presence of the alcohols shows an oscillating behaviour in which Δα

changes with X

. Such an oscillatory behaviour of protein solvation results from a delicate interplay between the protein-water, protein-alcohol and water-alcohol associations. We attempt to correlate the various structural conformations of the proteins with the associated solvation.

The effects of denatured major bovine whey proteins on the digestive tract, assessed by Caco-2 cell differentiation and on viability of suckling mice

Chihiro Kobayashi, Mizuho Inagaki, Midori Nohara, Mayuko Fukuoka, Xijier, Tomio Yabe, Yoshihiro KanamaruaPMID: 33985600 DOI: 10.1017/S0022029921000376

Abstract

Alpha-lactalbumin (α-LA) and β-lactoglobulin (β-LG) are contained in bovine milk whey. Chemical and physical treatments are known to alter the conformation of these proteins and we have previously reported that α-LA denatured with trifluoroethanol (TFE) and isolated from sterilized market milk inhibited the growth of rat crypt IEC-6 cells. In the present study, we aimed to evaluate the effects of TFE-treated α-LA and β-LG on cell growth using cultured intestinal cells and on their safety using a suckling mouse model. First, we investigated the effect of the TFE-treated whey proteins on human colonic Caco-2 cells at various differentiation stages. In the undifferentiated stage, we assessed cell growth by a water-soluble tetrazolium-1 method. The native whey proteins enhanced cell proliferation, whereas the TFE-treated whey proteins strongly inhibited cell growth. We investigated cell barrier function in the post-differentiated stage by measuring transepithelial electrical resistance (TER). Not only native but also the TFE-treated whey proteins increased TER. Next, we evaluated whether the TFE-treated α-LA and β-LG have adverse effects on healthy suckling mice. No mice given by the TFE-treated samples showed any adverse symptoms. We also performed a safety test using a human rotavirus infected gastrointestinal disease suckling mice model. Even the TFE-treated whey proteins appeared to prevent the development of diarrheal symptoms without any adverse effects. Although we cannot know the effect of long-term ingestion of denatured whey proteins, these results suggest that they have no adverse effects on differentiated intestinal cells and digestive tract, at least in short-term ingestion.Two different regimes in alcohol-induced coil-helix transition: effects of 2,2,2-trifluoroethanol on proteins being either independent of or enhanced by solvent structural fluctuations

Hiroyo Ohgi, Hiroshi Imamura, Tomonari Sumi, Keiko Nishikawa, Yoshikata Koga, Peter Westh, Takeshi MoritaPMID: 33481971 DOI: 10.1039/d0cp05103a

Abstract

Inhomogeneous distribution of constituent molecules in a mixed solvent has been known to give remarkable effects on the solute, e.g., conformational changes of biomolecules in an alcohol-water mixture. We investigated the general effects of 2,2,2-trifluoroethanol (TFE) on proteins/peptides in a mixture of water and TFE using melittin as a model protein. Fluctuations and Kirkwood-Buff integrals (KBIs) in the TFE-H2O mixture, quantitative descriptions of inhomogeneity, were determined by small-angle X-ray scattering investigation and compared with those in the aqueous solutions of other alcohols. The concentration fluctuation for the mixtures ranks as methanol < ethanol ≪ TFE < tert-butanol < 1-propanol, indicating that the inhomogeneity of molecular distribution in the TFE-H2O mixture is unexpectedly comparable to those in the series of mono-ols. On the basis of the concentration dependence of KBIs between the TFE molecules, it was found that a strong attraction between the TFE molecules is not necessarily important to induce helix conformation, which is inconsistent with the previously proposed mechanism. To address this issue, by combining the KBIs and the helix contents reported by the experimental spectroscopic studies, we quantitatively evaluated the change in the preferential binding parameter of TFE to melittin attributed to the coil-helix transition. As a result, we found two different regimes on TFE-induced helix formation. In the dilute concentration region of TFE below ∼2 M, where the TFE molecules are not aggregated among themselves, the excess preferential binding of TFE to the helix occurs due to the direct interaction between them, namely independent of the solvent fluctuation. In the higher concentration region above ∼2 M, in addition to the former effect, the excess preferential binding is significantly enhanced by the solvent fluctuation. This scheme should be held as general cosolvent effects of TFE on proteins/peptides.Modification of carboxyl groups converts α-lactalbumin into an active molten globule state with membrane-perturbing activity and cytotoxicity

Yi-Jun Shi, Jing-Ting Chiou, Chia-Hui Huang, Yuan-Chin Lee, Liang-Jun Wang, Long-Sen ChangPMID: 32961181 DOI: 10.1016/j.ijbiomac.2020.09.095

Abstract

We investigated whether the modification of the negatively charged carboxyl groups with semicarbazide could confer membrane-disrupting and cytotoxic properties to bovine α-lactalbumin (LA). MALDI-TOF analysis revealed that eighteen of the twenty-one carboxyl groups in LA were coupled with semicarbazide molecules. Measurement of circular dichroism spectra and Trp fluorescence quenching studies showed that semicarbazide-modified LA (SEM-LA) had a molten globule-like conformation that retained the α-helix secondary structure but lost the tertiary structure of LA. Compared to LA, SEM-LA had a higher structural flexibility in response to trifluoroethanol- and temperature-induced structural transitions. In sharp contrast to LA, SEM-LA exhibited membrane-damaging activity and cytotoxicity. Furthermore, SEM-LA-induced membrane permeability promoted the uptake of daunorubicin and thereby its cytotoxicity. The microenvironment surrounding the Trp residues of SEM-LA was enriched in positive charges, as revealed by iodide quenching studies. The binding of SEM-LA with lipid vesicles altered the positively charged cluster around Trp residues. Although LA and SEM-LA displayed similar lipid-binding affinities, the membrane interaction modes of SEM-LA and LA differed. Collectively, these results suggest that blocking of negatively charged residues enables the formation of a molten-globule conformation of LA with structural flexibility and increased positive charge, thereby generating functional LA with membrane-disrupting activity and cytotoxicity.Molecular Diversity via Tetrasubstituted Alkenes Containing a Barbiturate Motif: Synthesis and Biological Activity

Ahmed Al-Sheikh, Masuma Begum, Bian Zhang, Richard A Lewis, Nicholas E E Allenby, Paul G Waddell, Bernard T GoldingPMID: 33322563 DOI: 10.3390/molecules25245868

Abstract

The synthesis of a molecularly diverse library of tetrasubstituted alkenes containing a barbiturate motif is described. Base-induced condensation of-substituted pyrimidine-2,4,6(1

,3

,5

)-triones with 5-(bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione gave 3-substituted 5-(methylthio)-2

-pyrano[2,3-

]pyrimidine-2,4,7(1

,3

)-triones ('pyranopyrimidinones'), regioselectively. A sequence of reactions involving ring-opening of the pyran moiety, displacement of the methylthio group with an amine, re-formation of the pyran ring, and after its final cleavage with an amine, gave tetrasubstituted alkenes (3-amino-3-(2,4,6-trioxotetrahydropyrimidin-5(2

)-ylidene)propanamides) with a diversity of substituents. Cleavage of the pyranopyrimidinones with an aniline was facilitated in 2,2,2-trifluoroethanol under microwave irradiation. Compounds were tested against

,

, the yeast

and the pathogenic fungus

. No compounds exhibited activity against

, whilst one compound was weakly active against

. Three compounds were strongly active against

, but none was active against

.

Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin: An Approach with Solvent

Bhawna Chaubey, Arnab Dey, Abhishek Banerjee, N Chandrakumar, Samanwita PalPMID: 32573229 DOI: 10.1021/acs.jpcb.0c03544

Abstract

2,2,2-Trifluoroethanol (TFE) is one of the fluoroalcohols that have been known to induce and stabilize an open helical structure in many proteins and peptides. The current study has benchmarked low-fieldF NMR relaxation and

F Overhauser dynamic nuclear polarization (ODNP) by providing a brief account of TFE solvent dynamics in a model melittin (MLT, an antimicrobial peptide) solution with a TFE-D

O cosolvent mixture at pH 7.4. Further, this approach has been employed to reveal the solvation of MLT by TFE in a nonbuffered solution with pH 2.8 for the first time. The structural transition of MLT has been elucidated

solvent dynamics by measuring the

F TFE relaxation rates at 0.34 T for various TFE-D

O compositions in the absence (bulk TFE) and in the presence of MLT at both the pH values. A complementary initial record of circular dichroism experiments on these aqueous MLT solutions with TFE as the cosolvent at two different pH conditions demonstrated the structural transition from a random coil to a helical or from a folded helical to an open helical structure. The molecular correlation time derived from the corresponding relaxation rates shows that TFE resides on the MLT surface in both pH conditions. However, the trends in the variation of molecular correlation time ratio as a function of TFE concentration represent that the mechanism and the extent to which TFE affects the MLT structural integrity are different at different pH values. The extraction of the DNP coupling parameter from steady-state

F ODNP experiments performed in the presence of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl at 0.34 T revealed changes in the solvation dynamics of TFE concomitant with the MLT structural transition. In summary,

F relaxation and ODNP measurements made at a low field have allowed direct monitoring of TFE dynamics during the MLT structural transition in terms of preferential solvation. The choice of experiments performed at a moderately low field (0.34 T) enabled us to exploit on the one hand almost 1200-fold mitigation of the strong contribution of

F chemical shift anisotropy at 11.76 T, whereas on the other hand, the ODNP experiment offered a window for probing molecular dynamics on timescales of the order of 10-1000 ps.

Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts

Jun Zhou, Zhiyuan Bao, Panpan Wu, Chao ChenPMID: 34071240 DOI: 10.3390/molecules26113240

Abstract

The synthesis of naproxen-containing diaryliodonium salts has been realized from naproxen methyl ester and ArI(OH)OTs activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a solvent mixture comprising dichloromethane and 2,2,2-trifluoroethanol (TFE). Those iodonium salts have been successfully used in the functionalization of an aromatic ring of naproxen methyl ester, including fluorination, iodination, alkynylation, arylation, thiophenolation, and amination and esterification reactions. Moreover, further hydrolysis of the obtained 5-iodo-naproxen methyl ester afforded 5-iodo-naproxen.Trifluoroethanol Partially Unfolds G93A SOD1 Leading to Protein Aggregation: A Study by Native Mass Spectrometry and FPOP Protein Footprinting

Ben Niu, Brian C Mackness, Jill A Zitzewitz, C Robert Matthews, Michael L GrossPMID: 32924445 DOI: 10.1021/acs.biochem.0c00425

Abstract

Misfolding of Cu, Zn superoxide dismutase (SOD1) variants may lead to protein aggregation and ultimately amyotrophic lateral sclerosis (ALS). The mechanism and protein conformational changes during this process are complex and remain unclear. To study SOD1 variant aggregation at the molecular level and in solution, we chemically induced aggregation of a mutant variant (G93A SOD1) with trifluoroethanol (TFE) and used both native mass spectrometry (MS) to analyze the intact protein and fast photochemical oxidation of proteins (FPOP) to characterize the structural changes induced by TFE. We found partially unfolded G93A SOD1 monomers prior to oligomerization and identified regions of the N-terminus, C-terminus, and strands β5, β6 accountable for the partial unfolding. We propose that exposure of hydrophobic interfaces of these unstructured regions serves as a precursor to aggregation. Our results provide a possible mechanism and molecular basis for ALS-linked SOD1 misfolding and aggregation.Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of

Victor Carramiñana, Ana M Ochoa de Retana, Francisco Palacios, Jesús M de Los SantosPMID: 32708018 DOI: 10.3390/molecules25153332

Abstract

This work reports a straightforward regioselective synthetic methodology to prepare α-aminophosphine oxides and phosphonates through the addition of oxygen and sulfur nucleophiles to the C-N double bond of 2-azirine derivatives. Determined by the nature of the nucleophile, different α-aminophosphorus compounds may be obtained. For instance, aliphatic alcohols such as methanol or ethanol afford α-aminophosphine oxide and phosphonate acetals after N-C3 ring opening of the intermediate aziridine. However, addition of 2,2,2-trifluoroethanol, phenols, substituted benzenthiols or ethanethiol to 2

-azirine phosphine oxides or phosphonates yields allylic α-aminophosphine oxides and phosphonates in good to high general yields. In some cases, the intermediate aziridine attained by the nucleophilic addition of

- or

-nucleophiles to the starting 2

-azirine may be isolated and characterized before ring opening. Additionally, the cytotoxic effect on cell lines derived from human lung adenocarcinoma (A549) and non-malignant cells (MCR-5) was also screened. Some α-aminophosphorus derivatives exhibited very good activity against the A549 cell line in vitro. Furthermore, selectivity towards cancer cell (A549) over non-malignant cells (MCR-5) has been detected in almost all compounds tested.